REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:12]2[CH:21]=[CH:20][C:19]3[C:14](=[C:15]([N+:22]([O-])=O)[CH:16]=[CH:17][CH:18]=3)[N:13]=2)[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[Cl-].[NH4+]>C(O)(C)C.O.[Fe]>[F:1][C:2]1[CH:3]=[C:4]([C:12]2[CH:21]=[CH:20][C:19]3[C:14](=[C:15]([NH2:22])[CH:16]=[CH:17][CH:18]=3)[N:13]=2)[CH:5]=[C:6]([C:8]([F:10])([F:11])[F:9])[CH:7]=1 |f:1.2|
|
Name
|
2-(3-fluoro-5-(trifluoromethyl)phenyl)-8-nitroquinoline
|
Quantity
|
2.78 mmol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)C(F)(F)F)C1=NC2=C(C=CC=C2C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
550 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was continued stirring at 90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered over celite
|
Type
|
WASH
|
Details
|
the celite cake was washed with ethyl acetate (150 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×25 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (a gradient of 0 to 100% ethyl acetate in pentane)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)C(F)(F)F)C1=NC2=C(C=CC=C2C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.37 mmol | |
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |